2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S2 and its molecular weight is 419.94. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have been explored for their potential in antitumor applications. A study by Hafez and El-Gazzar (2017) demonstrated the synthesis of various thieno[2,3-d]pyrimidine derivatives, revealing potent anticancer activity against multiple human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds displayed comparable activity to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).
Inhibitory Effects on Enzymes
Gangjee et al. (2009) synthesized thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds were effective against tumor cells in culture, demonstrating their potential as antitumor agents. The study highlighted the significant enhancement in potency and tumor inhibition spectrum of these derivatives (Gangjee et al., 2009).
Antimicrobial Properties
Research by Desai et al. (2008) focused on the synthesis of thiazolidine and azetidine derivatives with thieno[2,3-d]pyrimidine, assessing their antibacterial activity against various bacteria. This study found moderate to good activity against both gram-positive and gram-negative bacteria, indicating the potential of these compounds in antimicrobial applications (Desai et al., 2008).
Antiviral Potential
Legraverend et al. (1985) synthesized carbocyclic analogues of 7-deazaguanosine, which showed selective inhibitory activities against the multiplication of Herpes Simplex Virus (HSV). This study suggests the potential of thieno[2,3-d]pyrimidine derivatives in antiviral therapies (Legraverend et al., 1985).
Dual Inhibitory Role in Cancer Treatment
Further research by Gangjee et al. (2006) developed classical and nonclassical thieno[2,3-d]pyrimidine antifolates as dual inhibitors of TS and DHFR. This study emphasized the potential of these compounds in cancer treatment due to their dual inhibitory mechanism, with one of the compounds showing promising antitumor activity (Gangjee et al., 2006).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-3-8-23-18(25)15-10-14(4-2)27-17(15)22-19(23)26-11-16(24)21-13-7-5-6-12(20)9-13/h3,5-7,9-10H,1,4,8,11H2,2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKKIUJPIFCHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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